molecular formula C17H14BrF3N2O3 B4293925 5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide

5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide

Cat. No.: B4293925
M. Wt: 431.2 g/mol
InChI Key: SQQPOPLUGJPQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide is a complex organic compound that features a bromine atom, a trifluoromethoxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.

Scientific Research Applications

5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors and enzymes, potentially affecting cellular pathways and processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methyl-2-pentene
  • 5-bromo-2-methylpyridine
  • 5-bromo-2-methylaniline

Uniqueness

What sets 5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide apart from similar compounds is its unique combination of functional groups, including the trifluoromethoxy group and the indole moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrF3N2O3/c1-9-11(6-7-22-16(24)14-4-5-15(18)25-14)12-8-10(26-17(19,20)21)2-3-13(12)23-9/h2-5,8,23H,6-7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQPOPLUGJPQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide
Reactant of Route 6
5-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.